molecular formula C19H16FN3O3S B2800676 N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 851132-74-6

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide

Cat. No. B2800676
CAS RN: 851132-74-6
M. Wt: 385.41
InChI Key: XLFIDJOXRYHGGG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research on the structure-activity relationships (SAR) of compounds targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways has highlighted the significance of heterocyclic analogs in improving metabolic stability. Studies such as those conducted by Stec et al. (2011) have explored various 6,5-heterocycles to mitigate metabolic deacetylation, a common challenge with potent inhibitors like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These investigations reveal the potential of structural modifications to enhance the therapeutic profile of compounds with minimal metabolic degradation Stec et al., 2011.

Anticancer and Kinase Inhibitory Activities

The anticancer properties and kinase inhibitory activities of related compounds, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been extensively studied. For instance, derivatives synthesized to explore the role of the pyridine ring and N-benzyl substitution in compounds like KX2-391 have demonstrated significant Src kinase inhibitory and anticancer activities. These findings underscore the therapeutic potential of benzothiazole and imidazole derivatives in cancer treatment, offering insights into the design of new anticancer agents with improved efficacy and selectivity Fallah-Tafti et al., 2011.

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial properties of acetamide derivatives have been a focal point of research, aiming to address the growing concern of drug-resistant bacterial strains. Studies on novel acetamide compounds, such as those incorporating benzimidazole and thiazole moieties, have shown promising antibacterial activity. This research area is pivotal for the development of new antimicrobial agents capable of combating resistant pathogens, thereby contributing to the advancement of infectious disease treatment strategies Koppireddi et al., 2014; Rezki, 2016.

Enzyme Inhibition for Therapeutic Applications

The exploration of enzyme inhibitors for therapeutic applications is another critical area of research involving compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide. The inhibition of enzymes like α-glucosidase has implications for treating diseases such as diabetes, where controlling blood glucose levels is essential. Research on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, for instance, has highlighted the potential of these molecules in modulating enzyme activity, presenting a promising approach for drug development in metabolic disorders Koppireddi et al., 2014.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFIDJOXRYHGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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